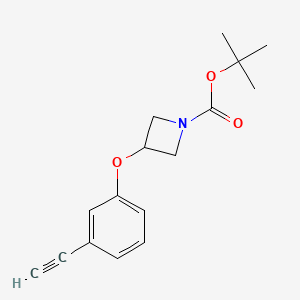

tert-Butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate

Description

tert-Butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate is a substituted azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-ethynylphenoxy substituent at the 3-position of the azetidine ring. The ethynyl group introduces sp-hybridized carbon atoms, which may enhance rigidity, π-conjugation, or reactivity in click chemistry applications .

Properties

Molecular Formula |

C16H19NO3 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

tert-butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate |

InChI |

InChI=1S/C16H19NO3/c1-5-12-7-6-8-13(9-12)19-14-10-17(11-14)15(18)20-16(2,3)4/h1,6-9,14H,10-11H2,2-4H3 |

InChI Key |

VCWJLLLGHOADPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC(=C2)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-ethynylphenol with tert-butyl 3-bromomethylazetidine-1-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of tert-Butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The azetidine ring can be reduced under hydrogenation conditions.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of reduced azetidine derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

tert-Butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituent diversity, synthetic routes, yields, and physicochemical properties.

Key Observations

Substituent Diversity and Reactivity: Electron-withdrawing groups (e.g., cyano, trifluoromethylthio) are introduced via LiHMDS-mediated reactions at low temperatures (–78°C), enabling nucleophilic substitution or addition . Aryl/heterocyclic substituents (e.g., indolyl, triazolyl) are synthesized via aza-Michael additions or nucleophilic aromatic substitutions, often requiring bases like DBU or K₂CO₃ .

Synthetic Yields :

- Yields vary significantly:

- 55–65% for heterocyclic derivatives (e.g., 4p, 4q) .

- 68% for trifluoromethylthio-substituted compound 33 .

- Lower yields (e.g., 35%) observed in complex multi-step syntheses (e.g., compound 58 in ) .

Physicochemical Properties: Molecular weight: Ranges from 196.25 (methyl + cyano) to 367.40 (indolyl + methoxyethyl), influencing solubility and bioavailability. Lipophilicity: Trifluoromethylthio and ethynyl groups may elevate logP values, favoring membrane permeability .

Indolyl and triazolyl analogs (e.g., 4p, 4q) may exhibit bioactivity due to their resemblance to natural product scaffolds .

Table 2: Physicochemical Property Comparison

Biological Activity

tert-Butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C15H19NO3

- Molecular Weight : 273.32 g/mol

- IUPAC Name : tert-butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate

The biological activity of tert-butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate is primarily attributed to its interaction with specific biological targets. The compound's structure allows it to engage in various biochemical pathways, which may include:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, similar to other azetidine derivatives that act on JAK1 and JAK2 pathways, which are crucial for cytokine signaling in inflammatory responses .

- Receptor Modulation : The ethynyl group attached to the phenoxy moiety may enhance lipophilicity, facilitating better membrane penetration and receptor interaction.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Potential inhibition of inflammatory cytokines through JAK pathway modulation. |

| Antimicrobial | Some azetidine derivatives exhibit antimicrobial properties; further studies needed. |

| Cytotoxicity | Preliminary cytotoxic assays indicate potential against certain cancer cell lines. |

Case Studies and Research Findings

-

Anti-inflammatory Studies :

A study focusing on azetidine derivatives reported that compounds with similar structures exhibited significant anti-inflammatory activity by inhibiting the JAK1 and JAK2 pathways, leading to reduced production of pro-inflammatory cytokines . While direct data on tert-butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate is limited, its structural similarities suggest potential efficacy in this area. -

Cytotoxicity Assays :

In vitro studies have shown that certain azetidine derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to tert-butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate were tested against breast cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation . Further investigation into this compound's specific cytotoxic effects is warranted. -

Antimicrobial Activity :

Research on azetidine derivatives has indicated potential antimicrobial properties. A comparative analysis found that some derivatives inhibited bacterial growth effectively, suggesting that tert-butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate could be explored for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.